ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties
Preparation Methods
The synthesis of ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]thiophene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzylideneamino compound, under specific conditions.
Introduction of the cinnamoylamino group: This step involves the reaction of the cyclopenta[b]thiophene intermediate with cinnamoyl chloride in the presence of a base, such as triethylamine, to form the cinnamoylamino derivative.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the cinnamoylamino group to the corresponding amine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically results in sulfoxides or sulfones, while reduction of the cinnamoylamino group yields the corresponding amine.
Scientific Research Applications
Ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Materials Science: Thiophene derivatives are known for their electronic properties, making this compound of interest for the development of organic semiconductors and conductive polymers.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions involving thiophene derivatives.
Mechanism of Action
The mechanism of action of ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cinnamoylamino group could facilitate binding to specific proteins, while the thiophene ring may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Ethyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has a similar core structure but lacks the cinnamoylamino group, which may result in different biological activities and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other thiophene derivatives.
Properties
IUPAC Name |
ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-2-23-19(22)17-14-9-6-10-15(14)24-18(17)20-16(21)12-11-13-7-4-3-5-8-13/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,20,21)/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZUTZAYEOUVEA-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.